molecular formula C8H2Cl2FN3O2 B1387774 2,4-Dichloro-7-fluoro-6-nitroquinazoline CAS No. 1007308-75-9

2,4-Dichloro-7-fluoro-6-nitroquinazoline

Cat. No. B1387774
CAS RN: 1007308-75-9
M. Wt: 262.02 g/mol
InChI Key: RUKOBTYGLGOONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7-fluoro-6-nitroquinazoline is a chemical compound with the molecular formula C8H2Cl2FN3O2 and a molecular weight of 262.02 . It is used in the field of chemistry as a heterocyclic building block .


Synthesis Analysis

The compound 4,7-dichloro-6-nitroquinazoline, which is similar to the compound , was prepared in an overall yield of 56.1% by a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7-fluoro-6-nitroquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with chlorine, fluorine, and nitro groups attached at the 2nd, 4th, and 7th positions respectively .


Physical And Chemical Properties Analysis

2,4-Dichloro-7-fluoro-6-nitroquinazoline is a solid substance. It should be stored in an inert atmosphere at temperatures between 2-8°C . The boiling point of the compound is not specified .

Safety and Hazards

The compound is classified under the GHS07 category and carries a warning signal. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation respectively .

properties

IUPAC Name

2,4-dichloro-7-fluoro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2FN3O2/c9-7-3-1-6(14(15)16)4(11)2-5(3)12-8(10)13-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKOBTYGLGOONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653118
Record name 2,4-Dichloro-7-fluoro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007308-75-9
Record name 2,4-Dichloro-7-fluoro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7-fluoro-6-nitroquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-7-fluoro-6-nitroquinazoline
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-7-fluoro-6-nitroquinazoline
Reactant of Route 4
2,4-Dichloro-7-fluoro-6-nitroquinazoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-7-fluoro-6-nitroquinazoline
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-7-fluoro-6-nitroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.